3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid often involves multi-step reactions, starting from readily available or easily synthesized intermediates. While the direct synthesis of this compound is not detailed in the available literature, studies on similar compounds provide insights into potential synthetic pathways. For instance, the synthesis of related compounds involves cascade reactions, transition-metal-free conditions, and the use of renewable resources such as levulinic acid, indicating an emphasis on efficient, environmentally benign synthesis methods (Organic & Biomolecular Chemistry, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid is characterized by specific bonding patterns and geometric arrangements. For example, polymorphic forms of closely related compounds reveal different molecular conformations due to intermolecular hydrogen bonding, affecting their physical and chemical properties (Journal of The Chemical Society-perkin Transactions 1, 1989).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate their reactivity and potential for further transformation. For instance, nitration and alkylation reactions lead to the formation of various derivatives, highlighting the compound's versatility in synthetic chemistry (Russian Journal of Organic Chemistry, 2005).
Scientific Research Applications
Novel Synthesis and Inhibitor Activity
An improved synthesis method for 2-oxo acids, specifically 2-oxo-4-phenyl-3-butynoic acid, has been reported, highlighting its role as a potent inhibitor of brewers' yeast pyruvate decarboxylase. This compound, through controlled synthesis and hydrolysis, demonstrates potential in biochemical applications, such as enzyme inhibition and the study of enzymatic pathways (Chiu & Jordan, 1994).
Anticancer Potential
Research on 3-oxo-tirucall-8, 24-dien-3-one-21-oic acid, isolated from Boswellia serrata gum, and its derivatives via Beckmann rearrangement shows significant anti-tumor activity against various human cancer cell lines. This underscores the potential of oxo-acid derivatives in developing anticancer treatments (Shenvi et al., 2014).
Fungal Biotransformation
The transformation of 3-oxo-olean-12-en-28-oic acid by the fungus Chaetomium longirostre into hydroxylated metabolites demonstrates the use of microbial biotransformation in modifying and potentially enhancing the properties of oxo-acid compounds. This process could be relevant for pharmaceutical synthesis and the generation of novel compounds with improved biological activities (Shirane et al., 1996).
Synthesis and Structural Analysis
The study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid explores the synthesis, structure, and properties of trioxa-containing compounds. Such research is crucial for understanding the chemical behavior and potential applications of these compounds in material science, pharmacology, and organic synthesis (Shtabova et al., 2005).
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H3021. More detailed safety and hazard information is not available in the sources I found.
Future Directions
I couldn’t find specific information on the future directions of research or applications for this compound.
Please note that this information might be incomplete or outdated, and it’s always a good idea to consult more sources or experts in the field for more accurate and comprehensive information.
properties
IUPAC Name |
2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUWSVXMAZFFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448977 | |
Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |
CAS RN |
165454-06-8 | |
Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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